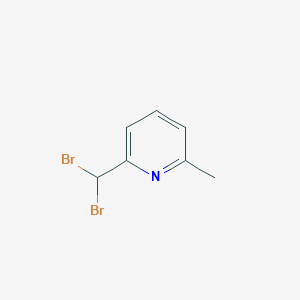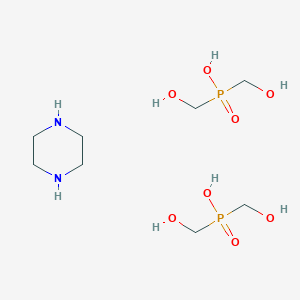
Bis(hydroxymethyl)phosphinic acid;piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hydroxymethyl)phosphinic acid;piperazine is a compound that combines the properties of bis(hydroxymethyl)phosphinic acid and piperazine. Bis(hydroxymethyl)phosphinic acid is known for its applications in various chemical reactions, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(hydroxymethyl)phosphinic acid typically involves the reaction of hypophosphorous acid with formaldehyde under acidic conditions . Piperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of bis(hydroxymethyl)phosphinic acid involves the use of hypophosphorous acid and formaldehyde in a controlled environment to ensure high yields and purity. Piperazine production often involves large-scale chemical processes, including the use of cyclization reactions and catalytic methods to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium hypophosphite .
Major Products Formed: The major products formed from the reactions of bis(hydroxymethyl)phosphinic acid include phosphonic acids and their derivatives . Piperazine, on the other hand, can form various substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(hydroxymethyl)phosphinic acid is used in scientific research for its ability to act as a precursor in the synthesis of other organophosphorus compounds . It is also used in the study of reaction mechanisms and the development of new synthetic methodologies. Piperazine is widely used in pharmaceuticals, particularly in the development of drugs for treating parasitic infections and as a scaffold in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of bis(hydroxymethyl)phosphinic acid involves its ability to participate in various chemical reactions, forming reactive intermediates that can further react to produce desired products . Piperazine acts by interacting with specific molecular targets, such as neurotransmitter receptors, to exert its pharmacological effects .
Comparación Con Compuestos Similares
Bis(hydroxymethyl)phosphinic acid is unique due to its dual hydroxymethyl groups, which provide it with distinct reactivity compared to other phosphinic acids . Similar compounds include aminomethylphosphonic acid and dimethylphosphinic acid . Piperazine is compared with other heterocyclic compounds like pyridine and morpholine, which also have applications in pharmaceuticals and organic synthesis .
Propiedades
Número CAS |
684282-45-9 |
|---|---|
Fórmula molecular |
C8H24N2O8P2 |
Peso molecular |
338.23 g/mol |
Nombre IUPAC |
bis(hydroxymethyl)phosphinic acid;piperazine |
InChI |
InChI=1S/C4H10N2.2C2H7O4P/c1-2-6-4-3-5-1;2*3-1-7(5,6)2-4/h5-6H,1-4H2;2*3-4H,1-2H2,(H,5,6) |
Clave InChI |
OIFREOLPFLWTRD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN1.C(O)P(=O)(CO)O.C(O)P(=O)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


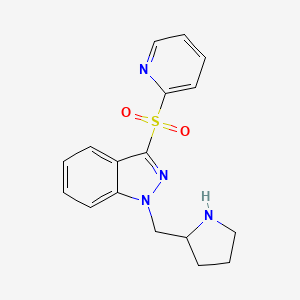
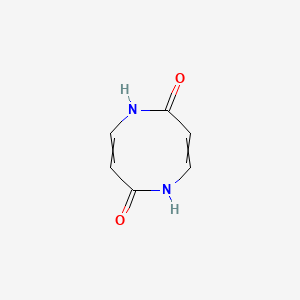
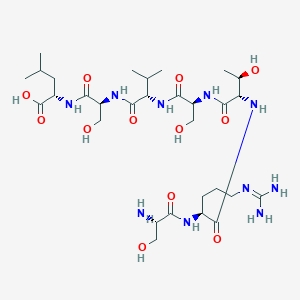
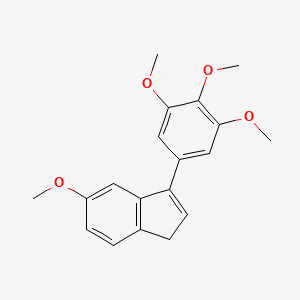
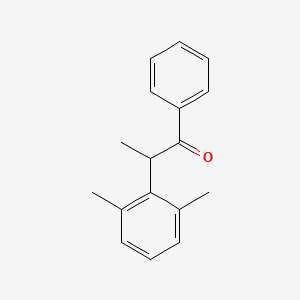
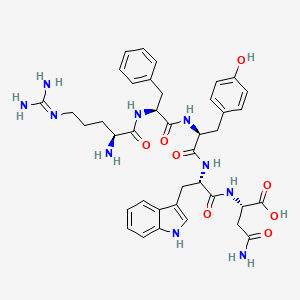
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
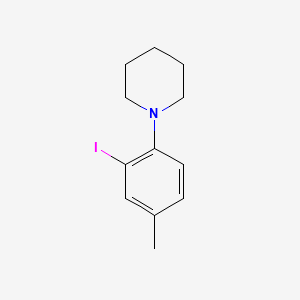

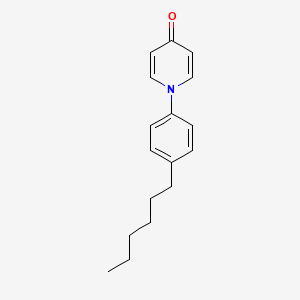


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
